![molecular formula C20H24Br2N2O2 B310315 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310315.png)
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied in the field of biomedical research. It is a selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes in the human body. In
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 has been extensively studied in the field of biomedical research due to its selective inhibition of sGC. This enzyme plays a crucial role in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. Therefore, this compound 60-2770 has been investigated for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and neurological disorders.
Mecanismo De Acción
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 selectively inhibits the heme-containing domain of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). This molecule is a second messenger that regulates various physiological processes in the body. By inhibiting sGC, this compound 60-2770 reduces the levels of cGMP, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound 60-2770 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce blood pressure, inhibit platelet aggregation, and improve pulmonary hemodynamics in animal models of cardiovascular diseases. Additionally, this compound 60-2770 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 for lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. However, one limitation of this compound 60-2770 is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770. One area of interest is the development of novel therapeutic applications for cardiovascular diseases, pulmonary hypertension, and neurological disorders. Additionally, researchers may investigate the potential use of this compound 60-2770 as a tool for studying the role of sGC in various physiological processes. Furthermore, the development of new analogs of this compound 60-2770 with improved solubility and selectivity may lead to further advancements in the field of sGC research.
In conclusion, this compound 60-2770 is a chemical compound that has been extensively studied in the field of biomedical research due to its selective inhibition of sGC. It has various potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and neurological disorders. Its mechanism of action involves the inhibition of cGMP production, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation. While there are some limitations to its use in lab experiments, there are many potential future directions for the study of this compound 60-2770.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 involves the reaction of 2,4-dibromophenol with 4-(diethylamino)-2-methylphenylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Propiedades
Fórmula molecular |
C20H24Br2N2O2 |
---|---|
Peso molecular |
484.2 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C20H24Br2N2O2/c1-5-24(6-2)16-8-9-18(13(3)11-16)23-20(25)14(4)26-19-10-7-15(21)12-17(19)22/h7-12,14H,5-6H2,1-4H3,(H,23,25) |
Clave InChI |
XUTHTVCRMXJINJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.